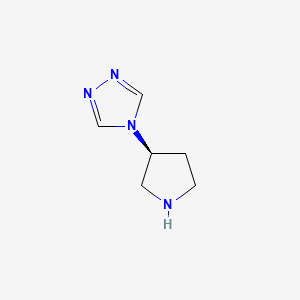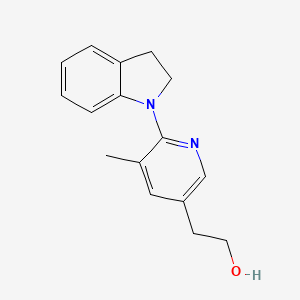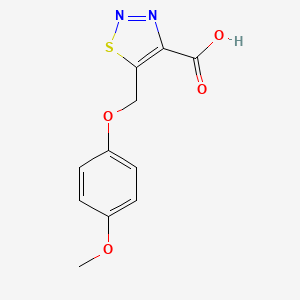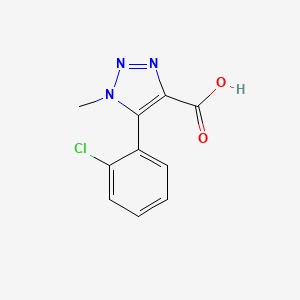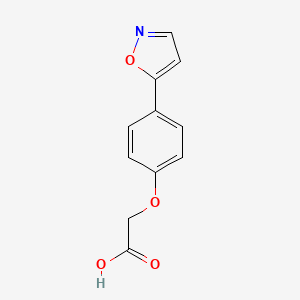
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
The synthesis of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid can be achieved through several routes. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles . Another approach is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . These methods are efficient and can be performed under mild conditions, making them suitable for industrial production.
Análisis De Reacciones Químicas
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, they can inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid can be compared to other isoxazole derivatives, such as 5-bromo-2-(isoxazol-5-yl)phenol and 5-fluoro-2-(isoxazol-5-yl)phenol . These compounds share the isoxazole ring but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of the isoxazole ring with the phenoxyacetic acid moiety in this compound makes it distinct and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
2-[4-(1,2-oxazol-5-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-11(14)7-15-9-3-1-8(2-4-9)10-5-6-12-16-10/h1-6H,7H2,(H,13,14) |
Clave InChI |
SYAHFXGOGBQXKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=NO2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


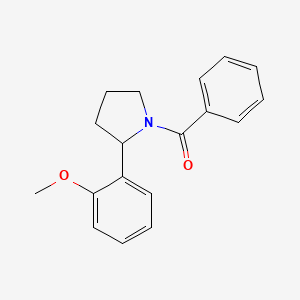
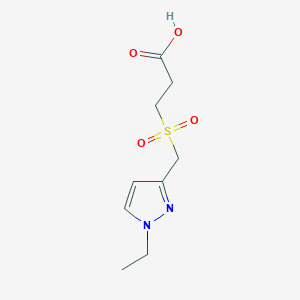
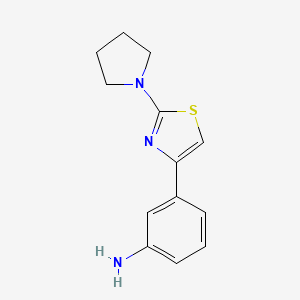
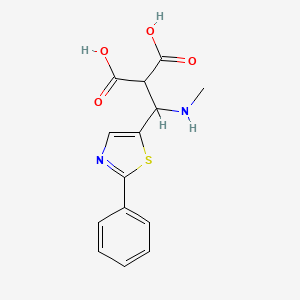
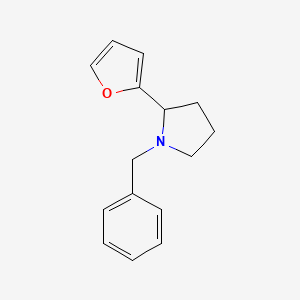
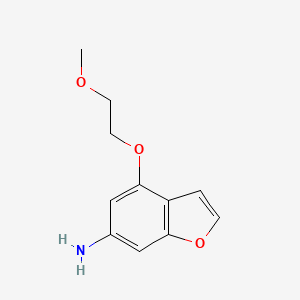
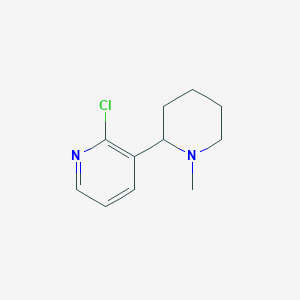
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)

![3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059022.png)
